molecular formula C11H10ClNO2S3 B2626906 2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2176270-77-0

2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B2626906
CAS No.: 2176270-77-0
M. Wt: 319.84
InChI Key: HFFDBZDKPPHLHS-UHFFFAOYSA-N
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Description

2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a thiophene ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both chlorine and sulfonyl groups in its structure suggests it may exhibit unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiophene and pyridine precursors under specific conditions. The reaction may involve the use of sulfur reagents, such as sodium sulfide or potassium sulfide, to facilitate the formation of the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted derivatives.

Scientific Research Applications

2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the sulfonyl group may enhance its binding affinity to these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to the combination of its thiophene and pyridine rings, along with the presence of both chlorine and sulfonyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-5-thiophen-2-ylsulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S3/c12-10-6-8-7-13(4-3-9(8)17-10)18(14,15)11-2-1-5-16-11/h1-2,5-6H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFDBZDKPPHLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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